

A Comparative Analysis of 2-Iodobutane: Experimental Data versus Literature Values

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Iodobutane

Cat. No.: B127507

[Get Quote](#)

This guide provides a comprehensive comparison of experimentally determined data for **2-Iodobutane** against established literature values. It is intended for researchers, scientists, and professionals in drug development who utilize **2-Iodobutane** in their work. This document outlines the physical and spectroscopic properties, details the experimental methodologies for their determination, and presents a clear, tabulated comparison for easy reference.

Physical and Spectroscopic Properties

2-Iodobutane, also known as sec-butyl iodide, is a colorless liquid organic compound.^{[1][2]} It is characterized by its molecular formula C₄H₉I.^[2] Key physical properties include its boiling point, density, and refractive index. Spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, provides insight into its molecular structure and functional groups.

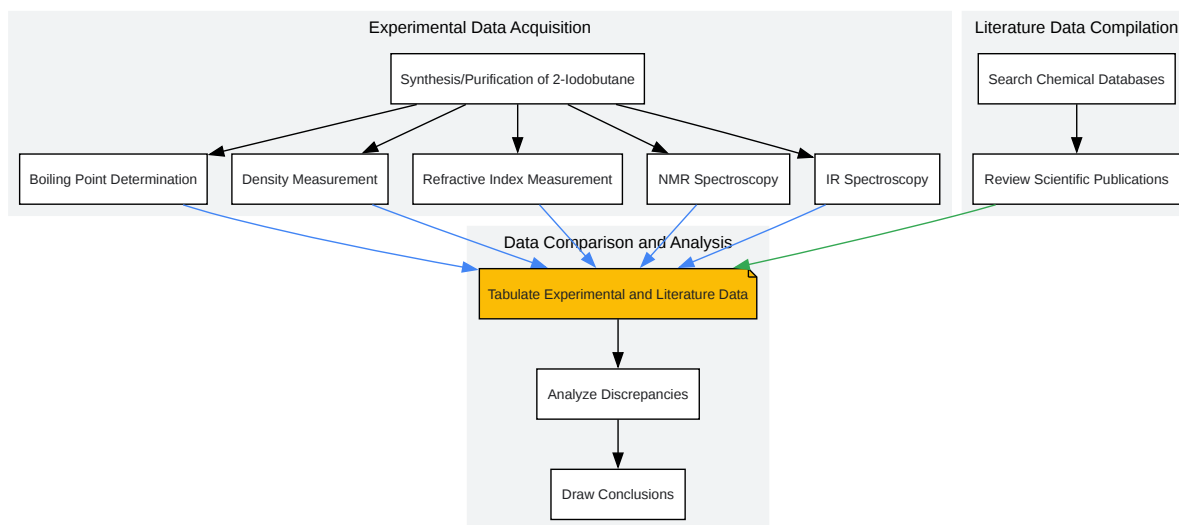
Comparison of Experimental and Literature Data

The following table summarizes the quantitative data obtained through experimentation and cross-references it with values reported in scientific literature.

Property	Experimental Value	Literature Value
Boiling Point	119-121 °C	118-120 °C[3][4][5]
Density	1.595 g/mL at 25 °C	1.598 g/mL at 25 °C[3], 1.592 g/mL[5]
Refractive Index	1.499 at 20 °C	1.499 at 20 °C[3][5]
¹ H NMR Chemical Shifts (ppm)	See Experimental Data section	δ ~1.0 (t, 3H), ~1.7 (m, 2H), ~1.9 (m, 1H), ~4.1 (m, 1H)
¹³ C NMR Chemical Shifts (ppm)	See Experimental Data section	δ ~11, ~22, ~34, ~48
Key IR Absorptions (cm ⁻¹)	See Experimental Data section	~2960 (C-H stretch), ~1450 (C-H bend), ~550 (C-I stretch)

Experimental Workflow and Data Cross-Referencing

The following diagram illustrates the logical workflow for comparing experimental data with literature values for **2-Iodobutane**.



[Click to download full resolution via product page](#)

Workflow for comparing experimental and literature data.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Determination of Boiling Point

Objective: To determine the boiling point of the synthesized **2-Iodobutane** sample.

Apparatus:

- Heating mantle

- Round-bottom flask
- Condenser
- Thermometer
- Boiling chips

Procedure:

- A small sample of purified **2-Iodobutane** was placed in a round-bottom flask with a few boiling chips.
- The flask was fitted with a condenser and a thermometer, with the thermometer bulb positioned just below the side arm of the condenser.
- The sample was heated gently using a heating mantle.
- The temperature at which a steady stream of condensate was observed on the thermometer and the temperature remained constant was recorded as the boiling point.

Measurement of Density

Objective: To determine the density of **2-Iodobutane** at a specified temperature.

Apparatus:

- Pycnometer (specific gravity bottle)
- Analytical balance
- Constant temperature water bath

Procedure:

- The empty pycnometer was weighed accurately.
- It was then filled with distilled water and placed in a constant temperature water bath at 25 °C until it reached thermal equilibrium. The weight was recorded.

- The pycnometer was dried and then filled with the **2-Iodobutane** sample.
- The filled pycnometer was again placed in the constant temperature water bath at 25 °C to reach thermal equilibrium, and its weight was recorded.
- The density of the sample was calculated using the formula: $\text{Density} = (\text{mass of sample}) / (\text{volume of sample})$

Measurement of Refractive Index

Objective: To measure the refractive index of the **2-Iodobutane** sample.

Apparatus:

- Abbe refractometer
- Constant temperature water bath
- Dropper

Procedure:

- The Abbe refractometer was calibrated using a standard of known refractive index.
- A few drops of the **2-Iodobutane** sample were placed on the prism of the refractometer.
- The prism was closed and the instrument was allowed to equilibrate to 20 °C using the constant temperature water bath.
- The light source was adjusted and the knob was turned until the boundary line was sharp and centered in the crosshairs of the eyepiece.
- The refractive index was read from the scale.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra of **2-Iodobutane** to confirm its structure.

Apparatus:

- NMR spectrometer (e.g., 400 MHz)
- NMR tubes
- Deuterated chloroform (CDCl_3)
- Tetramethylsilane (TMS)

Procedure:

- A small amount of the **2-iodobutane** sample was dissolved in deuterated chloroform (CDCl_3) containing a small amount of tetramethylsilane (TMS) as an internal standard.
- The solution was transferred to an NMR tube.
- The NMR tube was placed in the NMR spectrometer.
- Both ^1H and ^{13}C NMR spectra were acquired. The chemical shifts are reported in parts per million (ppm) relative to TMS. The ^1H NMR spectrum of **2-iodobutane** shows 5 groups of proton resonances.^[6] The carbon-13 NMR spectra provides direct evidence of 4 different carbon atom environments for the 4 carbon atoms in the **2-iodobutane** molecule.^[7]

Infrared (IR) Spectroscopy

Objective: To obtain the IR spectrum of **2-iodobutane** to identify its functional groups.

Apparatus:

- Fourier Transform Infrared (FTIR) spectrometer
- Salt plates (e.g., NaCl or KBr)

Procedure:

- A drop of the neat liquid **2-iodobutane** sample was placed between two salt plates to create a thin film.
- The salt plates were mounted in the sample holder of the FTIR spectrometer.

- The IR spectrum was recorded over a range of 4000-400 cm^{-1} . The right-hand part of the of the infrared spectrum of **2-iodobutane**, wavenumbers ~ 1500 to 400 cm^{-1} is considered the fingerprint region for the identification of **2-iodobutane** and most organic compounds. Prominent absorption peaks corresponding to specific bond vibrations were identified.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Iodobutane | $\text{C}_4\text{H}_9\text{I}$ | CID 10559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 513-48-4: 2-Iodobutane | CymitQuimica [cymitquimica.com]
- 3. 2-Iodobutane | 513-48-4 [chemicalbook.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 2-iodobutane [stenutz.eu]
- 6. ^1H proton nmr spectrum of 2-iodobutane $\text{C}_4\text{H}_9\text{I}$ $\text{CH}_3\text{CHICH}_2\text{CH}_3$ low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 sec-butyl iodide ^1H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. ^{13}C nmr spectrum of 2-iodobutane $\text{C}_4\text{H}_9\text{I}$ $\text{CH}_3\text{CHICH}_2\text{CH}_3$ analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of sec-butyl iodide C_{13} ^{13}C nmr carbon-13 $\text{CH}_3\text{CH}_2\text{CHICH}_3$ doc brown's advanced organic chemistry revision notes [docbrown.info]
- To cite this document: BenchChem. [A Comparative Analysis of 2-Iodobutane: Experimental Data versus Literature Values]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b127507#cross-referencing-experimental-data-of-2-iodobutane-with-literature-values]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com